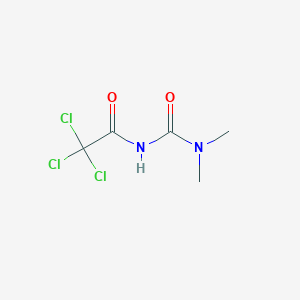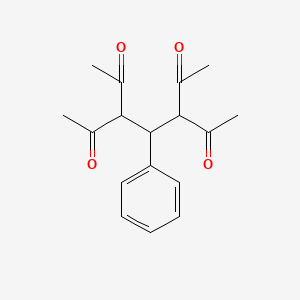
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is an organic compound characterized by the presence of an epoxy group and a triple bond within its structure This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-epoxy-2,5,5-trimethyl-3-hexyne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne structure. This can be achieved through various methods such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.
Epoxidation: The alkyne is then subjected to epoxidation to introduce the epoxy group. This can be done using peracids like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure selective formation of the epoxy group.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-2,5,5-trimethyl-3-hexyne would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-2,5,5-trimethyl-3-hexyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Nucleophilic substitution reactions can open the epoxy ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxy ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or amines.
Aplicaciones Científicas De Investigación
1,2-Epoxy-2,5,5-trimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-epoxy-2,5,5-trimethyl-3-hexyne involves its reactivity due to the presence of the epoxy group and the alkyne. The epoxy group is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. The alkyne can participate in various addition reactions, making the compound versatile in its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-3-hexyne: Lacks the epoxy group, making it less reactive in certain types of reactions.
1,2-Epoxy-3-hexyne: Similar structure but without the trimethyl substitution, affecting its steric and electronic properties.
Uniqueness
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is unique due to the combination of the epoxy group and the alkyne within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
20401-26-7 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3 |
Clave InChI |
JVIBKOXKFFDQRL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
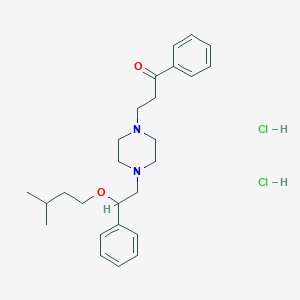
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
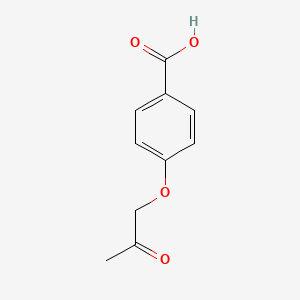
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
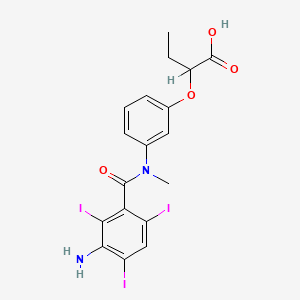
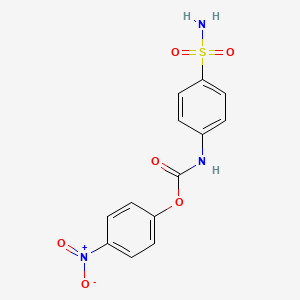
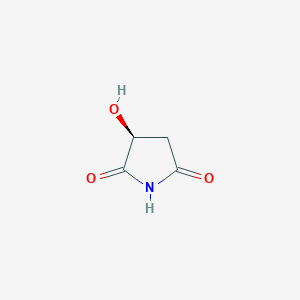
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
